molecular formula C12H21NO5 B579991 Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate CAS No. 1095010-47-1

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Cat. No.: B579991
CAS No.: 1095010-47-1
M. Wt: 259.302
InChI Key: DFZMPKMSTNKZKL-UHFFFAOYSA-N
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Description

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate (CAS: 1095010-47-1) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxyl group at the 5-position, and a methyl ester at the 3-carboxyl position. This compound is primarily utilized in pharmaceutical and organic synthesis due to its versatile reactivity. The Boc group enhances stability during synthetic processes by shielding the amine functionality, while the ester moiety allows for further functionalization, such as hydrolysis to carboxylic acids .

Key applications include its role as an intermediate in the synthesis of bioactive molecules, particularly in peptidomimetics and kinase inhibitors. Its safety data sheet (SDS) indicates that it is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling in laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate typically involves the protection of piperidine with a Boc group, followed by hydroxylation and esterification. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Trifluoroacetic acid (TFA)

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate serves multiple roles in scientific research, particularly in chemistry and biology:

  • Intermediate in Drug Synthesis
    • Used as an intermediate for synthesizing pharmaceuticals, including CHK-1 inhibitors that target cancer cell DNA repair mechanisms.
  • Enzyme Inhibition Studies
    • Investigated for its potential to inhibit specific enzymes, contributing to the understanding of metabolic pathways and disease mechanisms .
  • Development of Receptor Ligands
    • Employed in creating compounds that can modulate receptor activity, impacting signal transduction pathways critical for cellular responses.
  • Fine Chemical Production
    • Utilized in industrial settings for producing fine chemicals and advanced materials due to its versatile reactivity.

Case Studies

Several studies highlight the effectiveness and utility of this compound in various applications:

Case Study 1: Synthesis of CHK-1 Inhibitors

A study demonstrated the use of this compound as a precursor in synthesizing potent CHK-1 inhibitors. These inhibitors showed significant efficacy in preventing cancer cell proliferation by disrupting DNA damage response pathways .

Case Study 2: Enzyme Inhibition

Research indicated that derivatives of this compound could act as effective enzyme inhibitors, which are crucial for developing therapeutic agents targeting metabolic disorders .

Mechanism of Action

The mechanism of action of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate depends on its use as an intermediate in the synthesis of bioactive compounds. It can act as a building block for molecules that target specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate (CAS: 1095010-49-3)

  • Structural Differences : Replaces the Boc group with a benzyloxycarbonyl (Cbz) protecting group and uses an ethyl ester instead of a methyl ester.
  • Reactivity: The Cbz group is cleaved via hydrogenolysis, whereas Boc is removed under acidic conditions. The ethyl ester may exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance.
  • Applications : Preferred in hydrogenation-tolerant syntheses, whereas Boc is favored in acid-mediated deprotection workflows .

1-Methyl-5-Oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

  • Structural Differences : A five-membered pyrrolidine ring with a ketone group at the 5-position and a carboxylic acid (vs. ester) at the 3-position.
  • Reactivity : The absence of a Boc group and presence of a ketone increase electrophilicity, making it prone to nucleophilic attacks. The carboxylic acid enhances water solubility compared to esters.
  • Applications : Used in heterocyclic chemistry and as a precursor for anticonvulsant agents .

Methyl 3-Chloro-5-(Trifluoromethyl)pyridine-2-carboxylate

  • Structural Differences : A pyridine ring with chloro and trifluoromethyl substituents, offering aromaticity and electron-withdrawing effects.
  • Reactivity : The trifluoromethyl group enhances lipophilicity and metabolic stability. The pyridine ring’s rigidity contrasts with the flexible piperidine scaffold.
  • Applications : Valued in agrochemical and medicinal chemistry for its resistance to enzymatic degradation .

Physicochemical Properties

Compound Name CAS Number Boiling Point (°C) Density (g/cm³) Solubility Applications
Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate 1095010-47-1 N/A N/A Organic solvents Pharmaceutical intermediates
Methyl Salicylate 119-36-8 222 1.18 Ethanol, ether Fragrances, analgesics
Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate 1095010-49-3 N/A N/A DCM, DMF Peptide synthesis

Notes:

  • Data gaps for the target compound highlight the need for further experimental characterization. Methyl salicylate, a simpler ester, demonstrates higher boiling points and density due to its aromatic structure .

Research Findings and Trends

  • Piperidine Derivatives : Increasing use in kinase inhibitor development due to their conformational flexibility .
  • Pyridine Analogues : Gaining traction in agrochemicals for enhanced environmental stability .
  • Safety Profiles : this compound’s hazards underscore the importance of PPE in handling, contrasting with less toxic methyl salicylate .

Biological Activity

Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The hydroxyl and carboxylate groups facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially influencing their activity .

Key Mechanisms:

  • Enzyme Inhibition: Compounds like this compound may act as enzyme inhibitors, impacting metabolic pathways.
  • Receptor Modulation: It may modulate receptor activity, affecting signal transduction pathways critical for cellular responses.

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of the amine group followed by selective hydroxylation and carboxylation processes. Various synthetic routes have been explored, including enzymatic methods that yield high purity and enantiomeric excess .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study noted that certain derivatives exhibited significant apoptosis induction in hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that piperidine derivatives can inhibit bacterial topoisomerases, essential enzymes for bacterial DNA replication. This inhibition leads to potent antibacterial effects against multidrug-resistant strains .

Data Table: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeTarget/MechanismReference
This compoundAnticancerApoptosis induction in cancer cells
Ethyl 5-hydroxypiperidine-3-carboxylateAntimicrobialInhibition of bacterial topoisomerases
Piperidine derivatives (general)Enzyme inhibitionVarious metabolic enzymes

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate?

  • Answer: The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include Boc (tert-butoxycarbonyl) protection of the amine group and esterification of the carboxylate moiety. Controlled reaction conditions (e.g., anhydrous solvents, catalysts like DMAP or EDCI) are critical to avoid side reactions. Purification via column chromatography or recrystallization ensures high purity. Similar methodologies are documented for structurally related piperidine carboxylates .

Q. What analytical techniques are recommended for characterizing this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity and stereochemistry. High-Performance Liquid Chromatography (HPLC) verifies purity, while X-ray crystallography (using tools like Mercury CSD 2.0) resolves crystal packing and hydrogen-bonding patterns . Mass spectrometry (MS) confirms molecular weight.

Q. What precautions are necessary for safe handling and storage?

  • Answer: Use personal protective equipment (PPE), including gloves and goggles, to prevent skin/eye contact. Store in a cool, dark environment away from oxidizers. Decomposition under heat may release toxic gases (e.g., nitrogen oxides), necessitating proper ventilation .

Advanced Research Questions

Q. How can discrepancies in NMR or crystallographic data be resolved during structural validation?

  • Answer: Cross-validate spectral data with computational models (e.g., Mercury CSD 2.0 for crystal structure analysis). Consider solvent effects or tautomeric equilibria that may alter NMR signals. For crystallographic ambiguities, refine data using SHELXL or similar software to account for disordered moieties .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Answer: Screen catalysts (e.g., palladium for hydrogenation steps) and solvents (e.g., THF or DCM) to enhance efficiency. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify bottlenecks. For Boc deprotection, use trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization to minimize side reactions .

Q. How does the stereochemistry of the hydroxyl group influence reactivity in downstream applications?

  • Answer: The hydroxyl group’s stereochemistry affects hydrogen-bonding interactions and regioselectivity in nucleophilic substitutions. Chiral HPLC or asymmetric synthesis (e.g., using Evans auxiliaries) can isolate enantiomers. Computational docking studies (e.g., using AutoDock) predict binding affinities in pharmacological contexts .

Q. What methods mitigate batch-to-batch variability in synthetic protocols?

  • Answer: Implement rigorous quality control (QC) via HPLC-MS to monitor purity and quantify impurities. Standardize reaction parameters (e.g., temperature, stirring rate) and use high-purity starting materials. For sensitive assays, request additional QC metrics (e.g., peptide content analysis for TFA removal) .

Q. Methodological Notes

  • Data Contradiction Analysis: Conflicting spectral data may arise from polymorphic forms or solvent residues. Thermoanalytical techniques (e.g., DSC) can identify polymorphs, while Karl Fischer titration quantifies residual solvents .
  • Experimental Design: For catalytic studies, use Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading). Phase-transfer catalysis (PTC) has been effective in similar piperidine derivatives .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZMPKMSTNKZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672358
Record name 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-47-1
Record name 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
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